1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C15H19NO5 It is characterized by the presence of a benzyloxycarbonyl group, a methoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methoxy group and the formation of the pyrrolidine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The methoxy group and pyrrolidine ring contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-[(Benzyloxy)carbonyl]amino)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a pyrrolidine ring.
Uniqueness
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the combination of its functional groups and the pyrrolidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-methoxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(13(17)18)8-12(20-2)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFACOHOWNNHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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